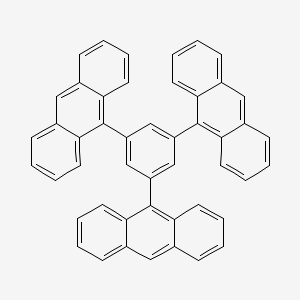

Anthracene, 9,9',9''-(1,3,5-benzenetriyl)tris-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is a chemical compound with the molecular formula C48H27Br3 . It is an anthracene-containing compound used in the preparation of porous metal-organic polyhedral frameworks for methane storage . It is also used in the preparation of starburst oligofluorenes as deep-blue OLED emitters .

Molecular Structure Analysis

The molecular structure of Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- consists of a large carbon backbone with the molecular formula C48H27Br3 . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

Anthracene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- has a molecular weight of 843.43998 . It has a melting point of over 150°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in chloroform and very slightly soluble in methanol . It is a solid substance with a light yellow to yellow color .Scientific Research Applications

Material Chemistry and Photochemistry Applications

Anthracene derivatives are pivotal in the development of organic photochemistry, where their unique chromophore characteristics facilitate a wide range of applications. These compounds are fundamental in material chemistry, especially in the creation of thermochromic or photochromic systems and organic light-emitting devices (OLEDs). They are also utilized in optical, electronic, and magnetic switches, showcasing their versatility in technological innovations (Somashekar Mn & Chetana Pr, 2016).

Biological Systems Probing

In biological research, anthracene derivatives are employed for probing DNA cleavage, offering a method to study genetic material interactions and the mechanisms of DNA damage and repair. This application underscores the utility of anthracene compounds in molecular biology and genetics (Somashekar Mn & Chetana Pr, 2016).

Environmental and Ecological Research

Anthraquinones and their derivatives, closely related to anthracene structures, have been identified in marine-derived fungi, revealing significant chemical diversity and potential for new therapeutic drugs or daily additives. This indicates the role of anthracene derivatives in exploring and understanding marine biodiversity and its pharmacological potential (M. Fouillaud et al., 2016).

Supramolecular Chemistry

The structurally simple yet versatile benzene-1,3,5-tricarboxamide (BTA), derived from similar principles as anthracene, illustrates the profound implications of such molecules in supramolecular chemistry. These compounds form the basis for creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, with applications ranging from nanotechnology and polymer processing to biomedical fields (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Environmental Pollution Studies

Anthracene and its derivatives play a role in environmental science, especially in the study of polycyclic aromatic hydrocarbons (PAHs) degradation. Research focuses on remediation techniques to remove these compounds from the environment due to their carcinogenic and mutagenic potentials, highlighting the environmental relevance of anthracene structures in addressing pollution and human health risks (L. N. Ukiwe et al., 2013).

Properties

IUPAC Name |

9-[3,5-di(anthracen-9-yl)phenyl]anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30/c1-7-19-40-31(13-1)25-32-14-2-8-20-41(32)46(40)37-28-38(47-42-21-9-3-15-33(42)26-34-16-4-10-22-43(34)47)30-39(29-37)48-44-23-11-5-17-35(44)27-36-18-6-12-24-45(36)48/h1-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVXPHSOVKZCBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=C9C=CC=CC9=CC1=CC=CC=C18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729762 |

Source

|

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713542-04-2 |

Source

|

| Record name | 9,9',9''-(Benzene-1,3,5-triyl)trianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1428337.png)

![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)